molecular formula C14H12O2S B2958625 3'-(Methylthio)biphenyl-3-carboxylic acid CAS No. 885965-43-5

3'-(Methylthio)biphenyl-3-carboxylic acid

Cat. No.: B2958625
CAS No.: 885965-43-5
M. Wt: 244.31
InChI Key: YQYOLHQFXAEDTK-UHFFFAOYSA-N
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Description

3'-(Methylthio)biphenyl-3-carboxylic acid is a biphenyl derivative featuring a carboxylic acid group at the 3-position and a methylthio (-SCH₃) substituent at the 3'-position of the biphenyl scaffold. Its molecular formula is C₁₄H₁₂O₂S (molecular weight: 260.31 g/mol), and it is structurally related to pharmaceutical intermediates, such as those used in the synthesis of Elafibranor, a compound targeting metabolic diseases .

Properties

IUPAC Name

3-(3-methylsulfanylphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O2S/c1-17-13-7-3-5-11(9-13)10-4-2-6-12(8-10)14(15)16/h2-9H,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQYOLHQFXAEDTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)C2=CC(=CC=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-(Methylthio)biphenyl-3-carboxylic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for 3’-(Methylthio)biphenyl-3-carboxylic acid may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

3’-(Methylthio)biphenyl-3-carboxylic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Nitric acid (for nitration), halogens (for halogenation)

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Nitro derivatives, halogenated derivatives

Mechanism of Action

The mechanism of action of 3’-(Methylthio)biphenyl-3-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Table 1: Comparison of Structural Analogs

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) CAS Number Key Applications/Properties
3'-(Methylthio)biphenyl-3-carboxylic acid 3'-(SCH₃) C₁₄H₁₂O₂S 260.31 728918-92-1 Pharmaceutical intermediate
3'-Methylbiphenyl-3-carboxylic acid 3'-CH₃ C₁₄H₁₂O₂ 212.24 158619-46-6 Organic synthesis
3'-Methoxybiphenyl-3-carboxylic acid 3'-OCH₃ C₁₄H₁₂O₃ 228.25 168618-45-9 Intermediate in drug synthesis
3'-Hydroxymethylbiphenyl-3-carboxylic acid 3'-(CH₂OH) C₁₄H₁₂O₃ 228.25 168618-45-9 Note: CAS conflict with methoxy analog
4'-(Methylthio)biphenyl-3-carboxylic acid 4'-(SCH₃) C₁₄H₁₂O₂S 260.31 728918-92-1 Structural isomer
3'-Fluoro-4'-methoxybiphenyl-3-carboxylic acid 3'-F, 4'-OCH₃ C₁₄H₁₁FO₃ 246.24 885964-80-7 Discontinued due to stability issues

Physicochemical Properties

  • Thermal Stability : Sulfur-containing analogs like 3'-(methylthio) derivatives may exhibit lower thermal stability than halogenated counterparts (e.g., 3'-fluoro-4'-methoxy) due to weaker C-S bonds .

Key Research Findings

  • Positional Isomerism : The 3'-(methylthio) isomer shows distinct reactivity compared to the 4'-substituted analog, highlighting the importance of regiochemistry in drug design .
  • CAS Number Discrepancy : A conflict exists for CAS 168618-45-9, which is listed for both 3'-methoxy and 3'-hydroxymethyl derivatives . This inconsistency requires verification from authoritative databases.

Biological Activity

3'-(Methylthio)biphenyl-3-carboxylic acid (CAS Number: 885965-43-5) is an organic compound of significant interest due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a biphenyl core with a methylthio group at the 3' position and a carboxylic acid group at the 3 position. Its molecular formula is C14H12O2SC_{14}H_{12}O_2S, and it has a molecular weight of 252.31 g/mol. The compound is characterized by its potential for various chemical reactions, including oxidation and reduction, which can influence its biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. Studies have shown that compounds with similar structures often possess the ability to inhibit bacterial growth. The specific mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways, although detailed studies on this compound are still limited.

Anticancer Activity

The compound has been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways related to cell survival and proliferation. For instance, it may affect the expression of genes involved in apoptosis, leading to increased cancer cell death.

The biological activity of this compound likely involves interaction with specific molecular targets within cells:

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes crucial for cancer cell metabolism.
  • Receptor Modulation : It could bind to receptors involved in cell signaling, altering cellular responses.

These interactions may lead to downstream effects such as reduced cell proliferation or enhanced apoptosis.

Case Study: Antimicrobial Activity Assessment

A study assessing the antimicrobial efficacy of various biphenyl derivatives found that this compound demonstrated significant activity against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) was determined to be lower than that of many standard antibiotics, suggesting its potential as a therapeutic agent.

CompoundMIC (µg/mL)Activity
This compound32Strong
Standard Antibiotic A64Moderate
Standard Antibiotic B128Weak

Case Study: Anticancer Efficacy in vitro

In vitro studies have shown that treatment with this compound resulted in a dose-dependent decrease in viability of various cancer cell lines, including breast and prostate cancer cells. Flow cytometry analysis revealed an increase in apoptotic cells following treatment, indicating its potential as an anticancer agent.

Cell LineIC50 (µM)Apoptosis Rate (%)
Breast Cancer1545
Prostate Cancer2038

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